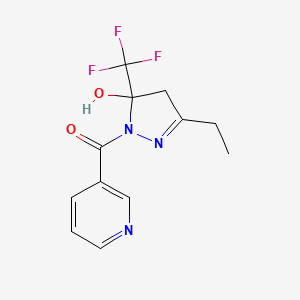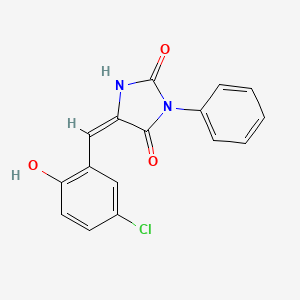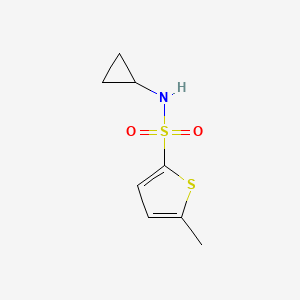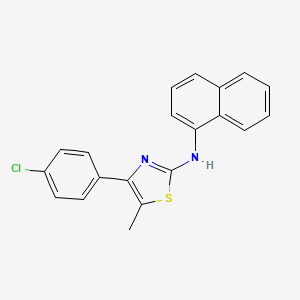![molecular formula C20H21ClN2O4 B4923199 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as CDP-870, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs), which are used to treat rheumatoid arthritis and other autoimmune diseases. CDP-870 has shown promising results in preclinical studies and has the potential to be a valuable addition to the current rheumatoid arthritis treatment options.
作用機序
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of cartilage and bone in the joints. MMPs are overexpressed in rheumatoid arthritis and other autoimmune diseases, leading to joint inflammation and destruction. By inhibiting MMP activity, this compound helps to reduce inflammation and protect joint tissue from damage.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the pathogenesis of rheumatoid arthritis. It also reduces the activity of osteoclasts, which are cells that break down bone tissue. This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has several advantages as a potential treatment for rheumatoid arthritis and other autoimmune diseases. It has shown significant efficacy in preclinical studies and has a favorable safety profile. It also has a long half-life, which means that it can be administered less frequently than other DMARDs. However, there are also limitations to its use in lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be challenging to scale up for large-scale production. It also has a high molecular weight, which may limit its ability to penetrate tissues and reach its target site.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One area of focus is on optimizing the synthesis process to improve yield and reduce costs. Another area of focus is on developing more efficient drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability of this compound. Additionally, further preclinical studies are needed to evaluate the long-term safety and efficacy of this compound in animal models of rheumatoid arthritis and other autoimmune diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with 3,4-dimethoxyphenethylamine to form an intermediate. This intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield the final product, this compound.
科学的研究の応用
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied in preclinical models of rheumatoid arthritis and has shown significant efficacy in reducing joint inflammation and destruction. It works by inhibiting the activity of certain enzymes, such as matrix metalloproteinases, that are involved in the breakdown of cartilage and bone in the joints. This compound has also been studied in other autoimmune diseases, such as psoriasis, and has shown promising results.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXCOZMMBSEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)

![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)


![2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride](/img/structure/B4923203.png)


![N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4923215.png)